molecular formula C7H4BrN3O2 B120622 6-bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione CAS No. 142168-97-6

6-bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione

Cat. No. B120622
M. Wt: 242.03 g/mol
InChI Key: NVEZTQHZGXJZFC-UHFFFAOYSA-N
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Description

6-Bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione is a novel organic intermediate having pyrido[2,3-D]pyrimidine . It is a class of compounds with potential biological and pharmacological activities .


Synthesis Analysis

The compound is synthesized by four steps and confirmed by 1H and 13C NMR and FTIR spectroscopy and MS . The synthesis and research of pyrido[2,3-D]pyrimidine derivatives are in the ascendant in the chemical circles at home and abroad .


Molecular Structure Analysis

The single crystal of the title compound is subjected to the crystallographic analysis and the conformation determination . Density functional theory (DFT) is used to calculate the optimized structures of the molecule which are compared with the X-ray measurement . The result of the molecular structure optimized by DFT is consistent with the crystal structure determined by single crystal X-ray diffraction .


Chemical Reactions Analysis

The compound has good chemical stability and nucleophilic reactivity . The molecular electrostatic potential and frontier molecular orbitals are calculated .


Physical And Chemical Properties Analysis

The calculated and experimental data show that the title compound has good chemical stability and nucleophilic reactivity . Hirshfeld surface analyses can explain the atom pair contacts of the crystal and the quantitative analysis of intermolecular interactions is performed .

Scientific Research Applications

Synthesis and Structural Exploration

Researchers have developed novel heterocycle derivatives of 6-bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione, exploring their structures through spectral techniques and computational analysis. This includes using density functional theory and time-dependent computation for analyzing electronic structures, natural bond orbital analysis, and molecular electrostatic potential analysis to predict reactivity (Ashraf et al., 2019).

Antimicrobial Evaluation

The compound's derivatives have been studied for their antimicrobial activity. A study reported the synthesis of 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione and its evaluation against various bacterial strains, showing moderate activity against specific bacteria (Vlasov et al., 2022).

Key Intermediates in Antitumor and Antiviral Agent Synthesis

6-bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione derivatives have been identified as key intermediates for creating potential antitumor and antiviral agents. This includes the conversion of various derivatives to formyl compounds and the exploration of electrophilic substitution reactions (Kinoshita & Ohishi, 1994).

Diastereoselective Synthesis in Water

A diastereoselective synthesis method for dihydrofuropyrido[2,3-d]pyrimidines has been developed using 6-amino-1,3-dimethyl pyrimidine-2,4(1H,3H)-dione. This method is notable for its use of water as a medium and for avoiding the need for chromatography and recrystallization in the purification process (Ahadi et al., 2014).

Exploring Substituted Derivatives for Therapeutic Applications

The synthesis of various substituted derivatives, such as thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, has been explored for potential therapeutic applications. These derivatives have been synthesized through various chemical reactions and analyzed for their structural and functional properties (Hirota et al., 1990).

Microwave-Assisted Synthesis

A novel synthetic method for 4-N-substituted 6-bromopyrido[2,3-d]pyrimidines using microwave irradiation has been reported. This method demonstrated high yields and efficiency, showcasing the potential of microwave irradiation in the synthesis of pyrido[2,3-d]pyrimidine derivatives (Sun et al., 2018).

Free Radical Oxidation Study

The effect of pyrimidine-2,4(1H,3H)-dione thietanyl derivatives on free radical oxidation in whole blood and bone marrow was studied. This research is significant in understanding the protective and adaptive reactions in the body, especially in the context of developing new medicines with properties like membrane stabilization and immunomodulation (Meshcheryakova et al., 2022).

properties

IUPAC Name

6-bromo-1H-pyrido[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-3-1-4-5(9-2-3)10-7(13)11-6(4)12/h1-2H,(H2,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEZTQHZGXJZFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=O)NC(=O)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635067
Record name 6-Bromopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione

CAS RN

142168-97-6
Record name 6-Bromopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Oxalyl chloride (100 mL, 1.16 mmol) was added dropwise to a suspension of 2-amino-5-bromo-nicotinamide (500 mg, 2.31 mmol) in toluene (5 mL) and the resulting mixture was heated to reflux for 4 h. The reaction mixture was cooled and the mustard-colored solid which had formed was collected by filtration. The solid was washed with a small amount of water, MeOH, and then dried under high vacuum (40° C.) overnight to give the title compound (435 mg, 77%): 1H NMR (300 MHz, DMSO-d6) δ 11.86 (s, 1H), 11.60 (s, 1H), 8.72 (d, J=2.5 Hz, 1H), 8.35 (d, J=2.5 Hz, 1H); 13C NMR (126 MHz, DMSO-d6) δ 161.4, 154.8, 151.2, 150.17, 137.8, 112.6, 111.6.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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